molecular formula C10H9N3O B6618014 1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one CAS No. 162435-05-4

1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B6618014
CAS No.: 162435-05-4
M. Wt: 187.20 g/mol
InChI Key: VDVVDTCZVOULJA-UHFFFAOYSA-N
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Description

1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and pyrazole moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one typically involves the condensation of pyridine-2-carbaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization to form the pyrazole ring. The final step involves the acylation of the pyrazole with an appropriate acylating agent to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce alcohols .

Scientific Research Applications

1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one is unique due to the combination of pyridine and pyrazole rings in its structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(3-pyridin-2-ylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8(14)13-7-5-10(12-13)9-4-2-3-6-11-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVVDTCZVOULJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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